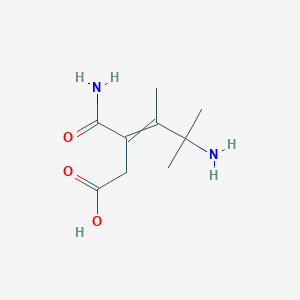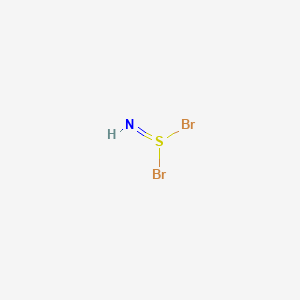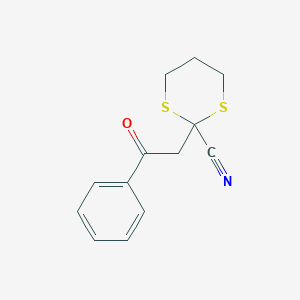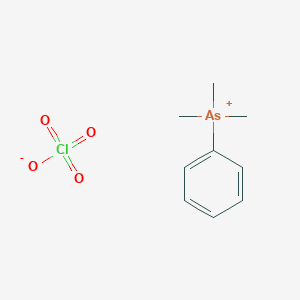
Trimethyl(phenyl)arsanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(phenyl)arsanium perchlorate is an organoarsenic compound with the chemical formula C9H13AsClO4 It is a quaternary arsonium salt where the arsenic atom is bonded to three methyl groups and one phenyl group, with a perchlorate anion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(phenyl)arsanium perchlorate can be synthesized through the reaction of trimethyl(phenyl)arsine with perchloric acid. The reaction typically involves the following steps:
Preparation of Trimethyl(phenyl)arsine: This precursor can be synthesized by reacting phenylmagnesium bromide with trimethylarsine.
Formation of this compound: The trimethyl(phenyl)arsine is then reacted with perchloric acid under controlled conditions to form the desired arsonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols due to the handling of perchloric acid, and implementing purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(phenyl)arsanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it back to trimethyl(phenyl)arsine.
Substitution: The arsonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can react with the arsonium group under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Trimethyl(phenyl)arsine.
Substitution: Various substituted arsonium salts depending on the nucleophile used.
Scientific Research Applications
Trimethyl(phenyl)arsanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its potential as a biological probe due to its unique chemical properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trimethyl(phenyl)arsanium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The arsonium group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The perchlorate anion may also play a role in stabilizing the compound and facilitating its interactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylarsine: Similar in structure but lacks the phenyl group.
Triphenylarsine: Contains three phenyl groups instead of methyl groups.
Tetramethylammonium Perchlorate: Similar quaternary structure but with nitrogen instead of arsenic.
Uniqueness
Trimethyl(phenyl)arsanium perchlorate is unique due to the presence of both methyl and phenyl groups bonded to arsenic, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds. Its combination of arsonium and perchlorate functionalities makes it a versatile compound for various applications.
Properties
CAS No. |
62834-60-0 |
|---|---|
Molecular Formula |
C9H14AsClO4 |
Molecular Weight |
296.58 g/mol |
IUPAC Name |
trimethyl(phenyl)arsanium;perchlorate |
InChI |
InChI=1S/C9H14As.ClHO4/c1-10(2,3)9-7-5-4-6-8-9;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
JWOSPSIRYMMURK-UHFFFAOYSA-M |
Canonical SMILES |
C[As+](C)(C)C1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


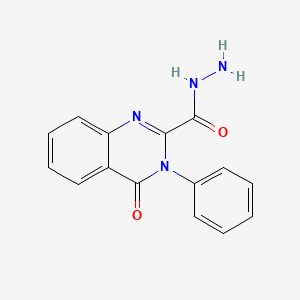
![2'-(Bromomethyl)[1,1'-biphenyl]-2-ol](/img/structure/B14504158.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol](/img/structure/B14504166.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)

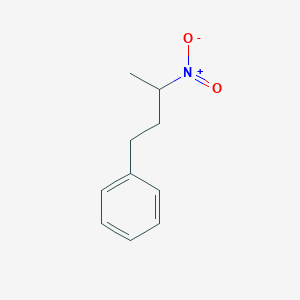
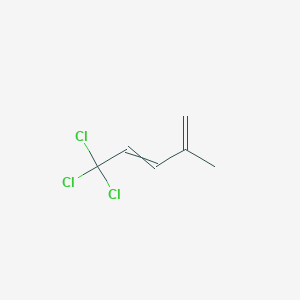
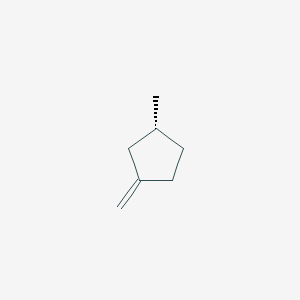
![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
